Sodium Tauroursodeoxycholate is a synthetic derivative of ursodeoxycholic acid (UDCA), a naturally occurring bile acid found in bears. [] It is classified as a hydrophilic bile acid and plays a significant role in scientific research as a model compound for studying bile acid metabolism, cholesterol gallstone formation, and as a potential therapeutic agent for various liver diseases. []
Clinical Trials for Atherosclerosis: Further research is needed to translate the promising preclinical findings on Sodium Tauroursodeoxycholate's effect on atherosclerosis in progeria to human clinical trials. []
Combination Therapies: Investigating the efficacy of Sodium Tauroursodeoxycholate in combination with other therapeutic agents, particularly for conditions like progeria, could be a promising area of research. []
Gut Microbiota Interactions: Further exploration of the interplay between Sodium Tauroursodeoxycholate, bile acid metabolism, and gut microbiota composition can provide insights into its potential effects on host health and disease. []
Sodium tauroursodeoxycholate is primarily derived from the natural bile acid ursodeoxycholic acid, which is synthesized in the liver from cholesterol. The addition of taurine, an amino acid, leads to the formation of sodium tauroursodeoxycholate, which enhances its solubility and biological activity.
Sodium tauroursodeoxycholate falls under the category of bile acids and their derivatives. It is classified as a hydrophilic bile acid, which contrasts with more hydrophobic bile acids that can be toxic at high concentrations. Its classification is significant for understanding its physiological roles and therapeutic applications.
The synthesis of sodium tauroursodeoxycholate can be achieved through several methods, primarily involving the reaction between ursodeoxycholic acid and taurine. One notable method includes:
The synthesis typically occurs at room temperature and utilizes low-cost solvents like water, making it an economically viable process. The use of cationic exchange resins has been minimized in recent methods, enhancing efficiency and purity .
Sodium tauroursodeoxycholate has a complex molecular structure characterized by:
The molecular formula for sodium tauroursodeoxycholate is , indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of sodium tauroursodeoxycholate is approximately 493.7 g/mol. Its structural features contribute to its solubility and biological activity, particularly in hepatic functions.
Sodium tauroursodeoxycholate participates in several biochemical reactions:
The compound's amphipathic nature allows it to interact effectively with lipid membranes, facilitating its role as a chaperone in cellular processes.
Sodium tauroursodeoxycholate exerts its effects primarily through:
Studies have shown that sodium tauroursodeoxycholate can significantly reduce apoptosis in liver cells under stress conditions, highlighting its protective role .
Sodium tauroursodeoxycholate has several scientific uses:
Sodium tauroursodeoxycholate (TUDCA; CAS 35807-85-3) is a conjugated tertiary bile acid with the molecular formula C₂₆H₄₄NNaO₆S and a molecular weight of 521.69 g/mol [1] [7] [9]. Its structure consists of ursodeoxycholic acid (UDCA), a dihydroxy bile acid with hydroxyl groups at positions 3α and 7β, covalently linked to taurine (2-aminoethanesulfonic acid) via an amide bond [5] [10]. The sodium counterion stabilizes the sulfonate group of taurine, enhancing water solubility. Stereochemistry is critical: TUDCA contains eight chiral centers (5β, 8R, 9S, 10S, 13R, 14S, 17R) that define its rigid, amphipathic steroidal backbone [1]. Key identifiers include:
Table 1: Molecular Characteristics of Sodium Tauroursodeoxycholate
Property | Value |
---|---|
Empirical Formula | C₂₆H₄₄NNaO₆S |
Molecular Weight | 521.69 g/mol |
CAS Registry Number | 35807-85-3 |
Chiral Centers | 8 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 7 |
TUDCA is an anionic bile salt with high hydrophilicity, reflected in its hydrophilic-lipophilic balance (HLB) value of 20.1 and critical micellar concentration (CMC) of 4 mM [1] [9]. Its conjugation with taurine increases polarity compared to unconjugated UDCA, enabling full ionization across physiological pH ranges [5] [10]. Key properties include:
Table 2: Solubility Profile of TUDCA
Solvent | Solubility (mg/mL) | Solubility (mM) |
---|---|---|
Water | 100 | 191.68 |
DMSO | 100 | 191.68 |
Ethanol | 12–71* | 23–136 |
TUDCA biosynthesis involves both hepatic and microbial phases:
TUDCA constitutes <4% of human bile acids but increases with UDCA therapy. Its enterohepatic recirculation involves ileal reabsorption via the apical sodium-dependent bile acid transporter (ASBT) [5] [10].
TUDCA’s biochemical properties differ significantly from other bile acid conjugates due to its conjugation partner and stereochemistry:
Hydrophilicity and Toxicity Profile:
Chaperone Activity:
Receptor Specificity:
Table 3: Functional Comparison of Bile Acid Conjugates
Property | TUDCA | UDCA | Glyco-UDCA | Taurocholate (TCA) |
---|---|---|---|---|
Solubility (mg/mL, H₂O) | 100 | <1 | 50 | 100 |
CMC (mM) | 4 | 10 | 8 | 6 |
Chaperone Efficacy | ++ | +++ | + | - |
Primary Receptor Targets | TGR5, α5β1 integrin | FXR, GR/MR | FXR | ASBT, NTCP |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7